molecular formula C45H55NO14 B118118 2-Debenzoyl Paclitaxel 2-Pentanoate CAS No. 213767-22-7

2-Debenzoyl Paclitaxel 2-Pentanoate

Cat. No.: B118118
CAS No.: 213767-22-7
M. Wt: 833.9 g/mol
InChI Key: YYPPXYNBYNRARE-IMIIKSCNSA-N
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Description

2-Debenzoyl Paclitaxel 2-Pentanoate is a semi-synthetic derivative of Paclitaxel, a well-known anticancer agent. This compound is characterized by its complex molecular

Mechanism of Action

Target of Action

The primary target of 2-Debenzoyl Paclitaxel 2-Pentanoate, a derivative of Paclitaxel (PTX), is the microtubule . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound, like its parent compound PTX, stabilizes microtubules . It binds to the β-tubulin subunit of the microtubule and prevents its depolymerization . This stabilization prevents the microtubule network’s normal dynamic reorganization, which is critical for interphase and mitotic cellular functions . The compound also inhibits the Toll-Like Receptor 4 (TLR4) signaling pathway and enhances the immunomodulatory effects of the drug .

Biochemical Pathways

The stabilization of microtubules by this compound leads to cell cycle arrest at the G2/M phase and subsequent apoptosis . It also activates ER stress-mediated cell death in different cancers .

Pharmacokinetics

It is known that ptx and its derivatives are substrates of p-glycoprotein (p-gp), a substance that expels the drug from cells, leading to the development of drug resistance .

Result of Action

The result of the action of this compound is the inhibition of cell division and the induction of apoptosis, leading to the death of cancer cells . This makes it an effective agent against various cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of P-gp can lead to drug resistance . .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55NO14/c1-8-9-20-32(50)59-39-37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33-24(2)29(22-45(39,55)42(33,5)6)58-41(54)35(51)34(27-16-12-10-13-17-27)46-40(53)28-18-14-11-15-19-28/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,53)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPPXYNBYNRARE-IMIIKSCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445592
Record name 2-Debenzoyl Paclitaxel 2-Pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

833.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213767-22-7
Record name 2-Debenzoyl Paclitaxel 2-Pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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